molecular formula C21H17ClN2O3S B11234746 N-(5-chloro-2-methylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-(5-chloro-2-methylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11234746
M. Wt: 412.9 g/mol
InChI Key: QJAFAIPZPUQTOT-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of thiazine derivatives This compound is characterized by its unique structure, which includes a thiazine ring fused with two benzene rings and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazine Ring: The thiazine ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminobenzenethiol derivative, with an appropriate aldehyde or ketone.

    Fusing Benzene Rings: The thiazine ring is then fused with two benzene rings through a series of condensation reactions, often involving reagents like phosphorus oxychloride or polyphosphoric acid.

    Introduction of Chlorine and Methyl Groups: Chlorine and methyl groups are introduced through electrophilic substitution reactions using reagents such as chlorine gas or methyl iodide.

    Formation of Carboxamide Group: The carboxamide group is introduced through an amidation reaction, typically using reagents like ammonia or primary amines in the presence of coupling agents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazine ring, using reagents like halogens, alkyl halides, or nucleophiles like hydroxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkyl halides, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating infections or cancer.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression or interfering with viral replication.

    Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-methylphenyl)-6-ethyl-5,5-dioxo-5,6-dihydro-5lambda6-dibenzo[c,e][1,2]thiazine-9-carboxamide
  • 6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide

Uniqueness

N-(5-chloro-2-methylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H17ClN2O3S

Molecular Weight

412.9 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C21H17ClN2O3S/c1-13-7-9-15(22)12-18(13)23-21(25)14-8-10-19-17(11-14)16-5-3-4-6-20(16)28(26,27)24(19)2/h3-12H,1-2H3,(H,23,25)

InChI Key

QJAFAIPZPUQTOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=C(C=C2)N(S(=O)(=O)C4=CC=CC=C43)C

Origin of Product

United States

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